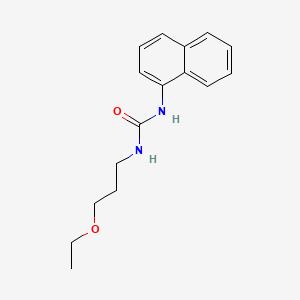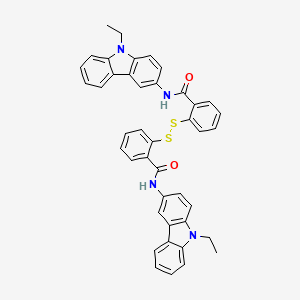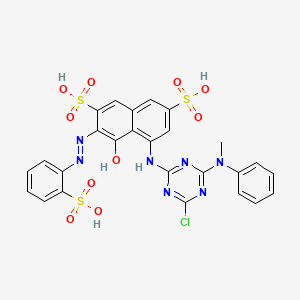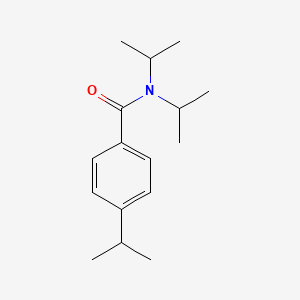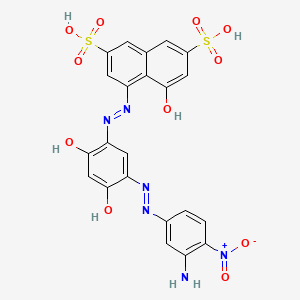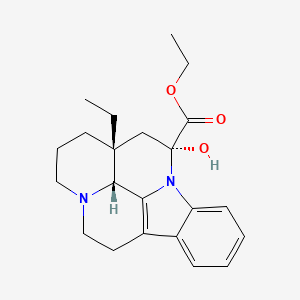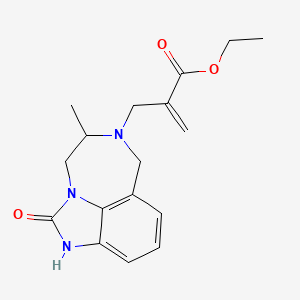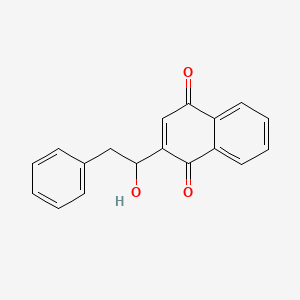
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) due to their simplicity, efficiency, and high selectivity. These methods are valuable in drug design and discovery, as they allow for the synthesis of bioactive and complex molecules with minimal workup .
化学反応の分析
Types of Reactions: 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and naphthoquinone functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, aromatic amines, and catalysts such as L-proline and nano copper (II) oxide. The reactions are typically carried out under reflux conditions in ethanol or under mild, ambient, and solvent-free conditions .
Major Products Formed: The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives. These derivatives exhibit fluorescence properties and are of interest in many disciplines, including electroluminescence devices, molecular probes for biochemical research, and traditional textile and polymer fields .
科学的研究の応用
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of a large array of heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones . In biology and medicine, it has been studied for its potential as an anti-protozoan drug and its effectiveness in treating diseases such as Theileriosis . Additionally, it is used in the development of fluorescent materials for electroluminescence devices and molecular probes for biochemical research .
作用機序
The mechanism of action of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and naphthoquinone functional groups play a crucial role in its biological activity. These groups facilitate the formation of reactive oxygen species (ROS) and the induction of oxidative stress, which can lead to cell death in certain types of cells . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be compared with other similar compounds such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5-hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin). These compounds share similar structural features and biological activities. this compound is unique due to its specific hydroxy and phenylethyl substitutions, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2-Hydroxy-1,4-naphthoquinone (lawsone)
- 5-Hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin)
- 2,3-Disubstituted-1,4-naphthoquinones containing an arylamine with trifluoromethyl group
特性
CAS番号 |
6944-37-2 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-(1-hydroxy-2-phenylethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O3/c19-16(10-12-6-2-1-3-7-12)15-11-17(20)13-8-4-5-9-14(13)18(15)21/h1-9,11,16,19H,10H2 |
InChIキー |
VGJVLFZDHPYDLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
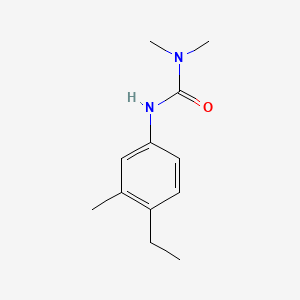
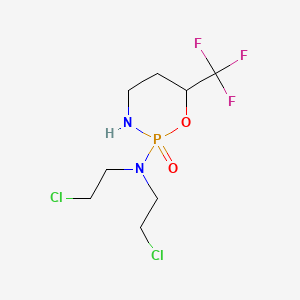
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)

